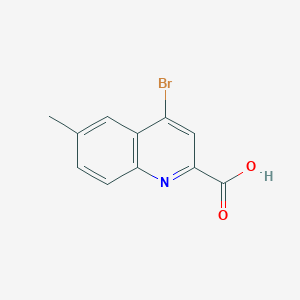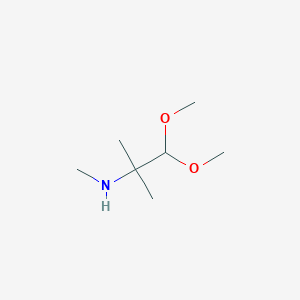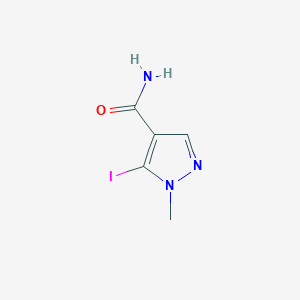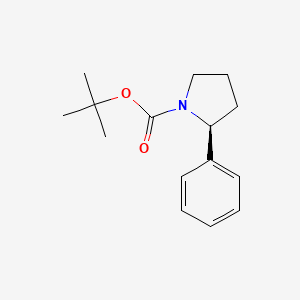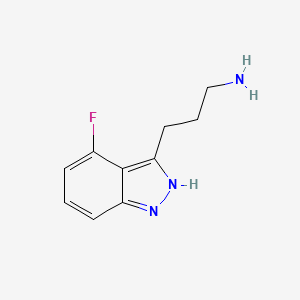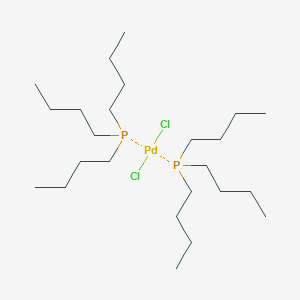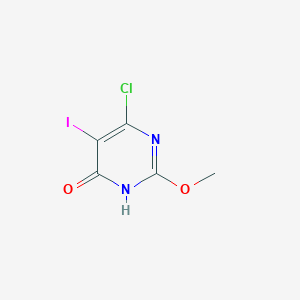
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Starting with 2-methoxypyrimidin-4(3H)-one, the compound undergoes halogenation to introduce chlorine and iodine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the halogenation and methoxylation reactions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine or iodine.
Aplicaciones Científicas De Investigación
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-methoxypyrimidin-4(3H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Iodo-2-methoxypyrimidin-4(3H)-one: Lacks the chlorine atom, leading to different chemical and biological properties.
2-Methoxypyrimidin-4(3H)-one: Lacks both chlorine and iodine atoms, making it less versatile in certain applications.
Uniqueness
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific fields.
Propiedades
Fórmula molecular |
C5H4ClIN2O2 |
|---|---|
Peso molecular |
286.45 g/mol |
Nombre IUPAC |
4-chloro-5-iodo-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4ClIN2O2/c1-11-5-8-3(6)2(7)4(10)9-5/h1H3,(H,8,9,10) |
Clave InChI |
YJJAPUYJARNPIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C(=O)N1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


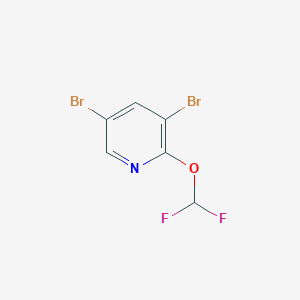
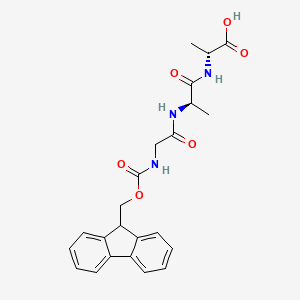

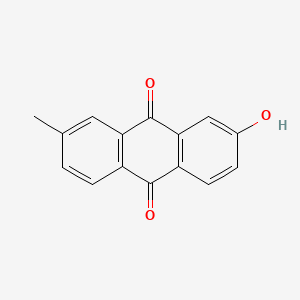
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
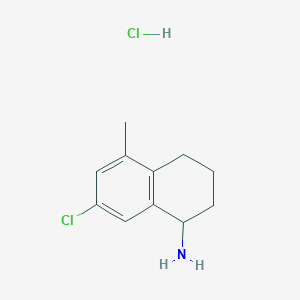
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)

